Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate
Overview
Description
Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Scientific Research Applications
Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate can be compared with similar compounds such as tert-butyl (4-methylpiperidin-4-yl)carbamate and tert-butyl methyl(piperidin-4-yl)carbamate. These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity .
Biological Activity
Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate is a chemical compound with significant implications in biological research, particularly in the fields of enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1602995-90-3
This compound is synthesized through the reaction of tert-butyl carbamate with 3-methylpiperidine, typically using bases such as sodium hydride and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled conditions.
This compound primarily functions as an enzyme inhibitor. Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets vary based on the biological context but often include:
- Enzymatic Inhibition : The compound has been used to study various enzyme pathways, particularly those involved in metabolic processes.
- Receptor Modulation : It interacts with receptors that play roles in neurotransmission and other physiological processes.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural features. Comparisons with similar compounds reveal insights into how variations in substituents affect activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl (4-methylpiperidin-4-yl)carbamate | Methyl group at position 4 | Moderate enzyme inhibition |
Tert-butyl methyl(piperidin-4-yl)carbamate | Methyl group on piperidine ring | Enhanced receptor binding affinity |
These comparisons highlight how small changes in molecular structure can lead to significant differences in biological behavior.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
Research indicates that this compound effectively inhibits certain enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit the activity of specific proteases, leading to potential applications in treating diseases associated with dysregulated proteolytic activity . -
Anticancer Activity :
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF7 breast cancer cells at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent . -
Neuropharmacological Effects :
The compound's interaction with neurotransmitter receptors has been explored, particularly its role as a modulator in the central nervous system. Research shows that it can influence dopamine and serotonin pathways, which may have implications for treating mood disorders .
Properties
IUPAC Name |
tert-butyl N-[(3-methylpiperidin-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-13-6-5-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMDMKAJRBAOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602995-90-3 | |
Record name | tert-butyl N-[(3-methylpiperidin-4-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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